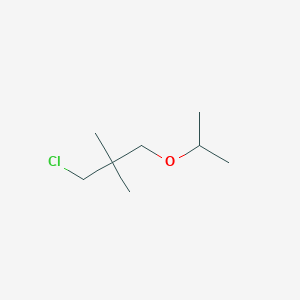
1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated derivative of propane, characterized by the presence of a chlorine atom, two methyl groups, and a propan-2-yloxy group. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane typically involves the chlorination of 2,2-dimethyl-3-(propan-2-yloxy)propane. This can be achieved through the reaction of 2,2-dimethyl-3-(propan-2-yloxy)propane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of 2,2-dimethyl-3-(propan-2-yloxy)propanol or corresponding ethers.
Elimination: Formation of 2,2-dimethyl-3-(propan-2-yloxy)propene.
Oxidation: Formation of 2,2-dimethyl-3-(propan-2-yloxy)propanol or 2,2-dimethyl-3-(propan-2-yloxy)propanone.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Chloro-2,2-dimethyl-3-(propan-2-yloxy)propane exerts its effects involves the interaction of the chlorine atom with nucleophiles, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2,2-dimethyl-1-propanol: Similar in structure but contains a hydroxyl group instead of a propan-2-yloxy group.
1-Chloro-2,2-dimethylpropane: Lacks the propan-2-yloxy group and is a simpler chlorinated propane derivative.
Eigenschaften
Molekularformel |
C8H17ClO |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
1-chloro-2,2-dimethyl-3-propan-2-yloxypropane |
InChI |
InChI=1S/C8H17ClO/c1-7(2)10-6-8(3,4)5-9/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
QMDGYVRHMPNJIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


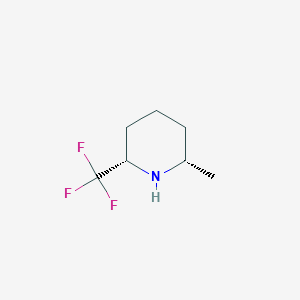



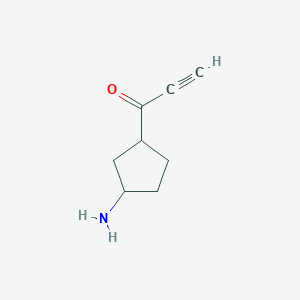

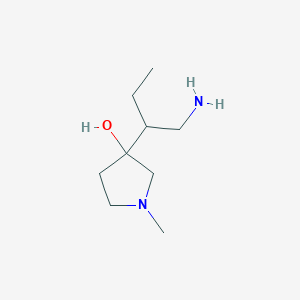


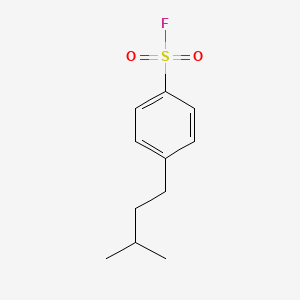
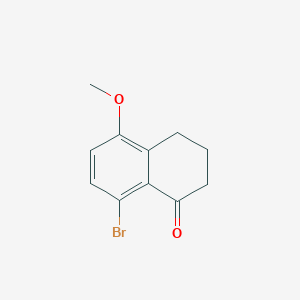
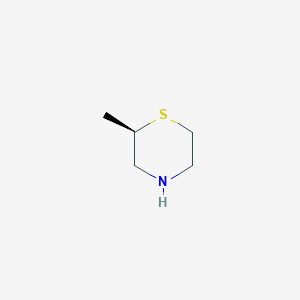

![[1-(Chloromethyl)cyclopentyl]benzene](/img/structure/B13225932.png)
